Ipatasertib - 1001264-89-6

Ipatasertib

Catalog Number: EVT-252987
CAS Number: 1001264-89-6
Molecular Formula: C24H32ClN5O2
Molecular Weight: 458.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule inhibitor of protein kinase B (AKT) [, , , , , , ]. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT, preventing its activation [, ]. Ipatasertib exhibits activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , ].

In scientific research, Ipatasertib serves as a valuable tool for investigating the role of the AKT signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Its high selectivity for AKT makes it an ideal candidate for studying the specific contributions of this kinase in complex biological systems [, ].

Future Directions
  • Optimizing Treatment Strategies: Research should focus on identifying optimal combinations of Ipatasertib with other therapies, including chemotherapy, targeted agents, and immunotherapy, to maximize efficacy and minimize toxicity [, , , , , , , , , , , , , ].
  • Overcoming Resistance: Understanding and overcoming resistance mechanisms to Ipatasertib is crucial for its long-term success as a therapeutic agent [, ].
  • Developing Predictive Biomarkers: Further research should validate and refine biomarkers to accurately identify patients most likely to benefit from Ipatasertib treatment [, , , , , , , , , , , , ].
  • Expanding Clinical Applications: Investigating the therapeutic potential of Ipatasertib in other cancer types beyond the currently studied indications is warranted [].

M1 (G-037720)

Compound Description: M1 (G-037720) is a major metabolite of Ipatasertib, formed through CYP3A4-mediated N-dealkylation. [] While M1 exhibits some activity, it is considered less potent than Ipatasertib. [, ]

Relevance: As the primary metabolite of Ipatasertib, M1's pharmacokinetic properties are essential in understanding Ipatasertib's overall disposition within the body. Studies have shown that M1 exposure can be altered by co-administration of drugs like Itraconazole and Abiraterone, impacting Ipatasertib's clearance and efficacy. [, ]

Itraconazole

Compound Description: Itraconazole is a potent inhibitor of CYP3A4 and P-gp. [] It is primarily used as an antifungal agent.

Relevance: Itraconazole's strong inhibition of CYP3A4 makes it a valuable tool in studying Ipatasertib's metabolism. Studies have demonstrated that Itraconazole significantly increases Ipatasertib exposure by inhibiting its metabolism via CYP3A4, highlighting the enzyme's importance in Ipatasertib's clearance. []

Abiraterone

Compound Description: Abiraterone is a CYP17 inhibitor used in treating metastatic castration-resistant prostate cancer (mCRPC). []

Relevance: Abiraterone's co-administration with Ipatasertib has been investigated for potential synergistic effects in treating mCRPC, particularly in patients with PTEN loss. [, , ] Studies show Abiraterone can increase Ipatasertib and M1 exposure, potentially impacting efficacy and requiring dose adjustments. [, ]

Darolutamide

Compound Description: Darolutamide is an androgen receptor (AR) inhibitor approved for treating non-metastatic castration-resistant prostate cancer (nmCRPC). []

Relevance: Similar to Abiraterone, Darolutamide's co-administration with Ipatasertib is being investigated for potential synergistic effects in mCRPC. [, , ] Studies suggest the combination is generally well-tolerated, with potential for efficacy in patients with PI3K pathway alterations. [] Pharmacokinetic studies indicate a mild and clinically insignificant reduction in Ipatasertib exposure when combined with Darolutamide. []

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy drug commonly used in treating various cancers, including breast cancer. [, , , , ]

Relevance: Preclinical and clinical studies have explored the combination of Ipatasertib with Paclitaxel in treating triple-negative breast cancer (TNBC). [, , , ] The rationale lies in the potential for Ipatasertib to enhance Paclitaxel's efficacy, particularly in tumors with PI3K/AKT pathway activation.

Atezolizumab

Compound Description: Atezolizumab is an anti-PD-L1 immune checkpoint inhibitor used in various cancer treatments. [, , , ]

Relevance: The combination of Ipatasertib with Atezolizumab, often alongside chemotherapy like Paclitaxel or Capecitabine, is under investigation for treating TNBC and glioblastoma. [, , , ] The rationale lies in the potential for Ipatasertib to enhance the efficacy of immune checkpoint blockade.

Capecitabine

Compound Description: Capecitabine is an oral chemotherapy drug often used in combination with other treatments. [, ]

Relevance: Similar to Paclitaxel, the combination of Ipatasertib, Capecitabine, and Atezolizumab has been studied in metastatic TNBC. [, ] The addition of Ipatasertib aims to improve outcomes in this aggressive cancer subtype.

Rucaparib

Compound Description: Rucaparib is a PARP inhibitor used in treating certain cancers, including ovarian and prostate cancer. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an oral chemotherapy drug commonly used in treating glioblastoma. [, ]

Relevance: Preclinical studies suggest a potential synergistic effect between Ipatasertib and TMZ in treating IDH-mutated glioblastoma, where the combination induced significant ferroptotic cell death. []

Source and Classification

Ipatasertib, also referred to by its developmental code GDC-0068, belongs to the class of protein kinase inhibitors. It specifically targets the Akt signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. The compound is being developed by Genentech, a member of the Roche Group, and has shown promise in clinical trials for various cancers, particularly in patients with metastatic triple-negative breast cancer .

Synthesis Analysis

The synthesis of Ipatasertib involves a complex process characterized by a convergent synthesis strategy that consists of ten steps. This method utilizes both chemical techniques and biocatalysis to achieve high selectivity and yield. A key aspect of the synthesis is the use of engineered ketoreductases for the reduction of prochiral ketones to produce desired stereoisomers with high efficiency .

Key Steps in Synthesis

  1. Initial Preparation: The starting materials are carefully selected to ensure they can be converted into the desired product through a series of transformations.
  2. Biocatalytic Reduction: A highly selective ketoreductase from Sporidiobolus salmonicolor is employed to catalyze crucial steps, achieving over 98% conversion rates with high diastereomeric excess .
  3. Grignard Reaction: One significant step involves a Grignard-induced cyclization that forms a bicyclic structure essential for the final product .
  4. Purification: The final product undergoes purification processes that include distillation and crystallization to obtain Ipatasertib with high purity levels (over 93% yield) suitable for pharmaceutical applications .
Molecular Structure Analysis

Ipatasertib has a complex molecular structure characterized by three stereocenters, which contributes to its specificity as an Akt inhibitor. The molecular formula is C18H23ClN4OC_{18}H_{23}ClN_4O, and its structure includes a bicyclic pyrimidine core essential for binding to the ATP site of the Akt enzyme.

Structural Features

  • Stereochemistry: The presence of stereocenters allows for specific interactions with the target protein, enhancing its inhibitory action.
  • Functional Groups: The molecule contains various functional groups that facilitate binding and interaction with biological targets.
Chemical Reactions Analysis

The synthesis of Ipatasertib involves several chemical reactions:

  1. Reduction Reactions: Key reductions are performed using engineered ketoreductases, which selectively convert ketones to alcohols.
  2. Cyclization Reactions: Grignard reactions lead to the formation of bicyclic intermediates essential for constructing the active pharmacophore.
  3. Halogenation and Substitution Reactions: Various halogenation techniques are employed to introduce necessary halogen atoms into the molecular structure .
Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor of Akt, binding to the ATP-binding site and preventing phosphorylation events that promote cell survival and proliferation. By inhibiting Akt activity, Ipatasertib disrupts downstream signaling pathways involved in cancer cell growth.

Key Mechanistic Insights

  • Binding Affinity: The compound exhibits strong binding affinity for Akt, which correlates with its ability to inhibit kinase activity effectively.
  • Biological Impact: Inhibition of Akt leads to reduced cell survival signals, promoting apoptosis in cancer cells that rely on this pathway for growth.
Physical and Chemical Properties Analysis

Ipatasertib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.85 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Ipatasertib's primary application lies in oncology, where it is being investigated as a therapeutic agent for various cancers, particularly those characterized by aberrant Akt signaling. Clinical trials have demonstrated its potential efficacy in combination with other treatments, such as chemotherapy agents like paclitaxel.

Research Applications

  • Clinical Trials: Ongoing studies assess its effectiveness in improving progression-free survival rates among patients with advanced breast cancer.
  • Combination Therapies: Research is exploring synergistic effects when combined with other targeted therapies or immunotherapies.
Molecular Pharmacology and Mechanism of Action

Akt Isoform Selectivity and Inhibition Kinetics

Ipatasertib (GDC-0068, RG-7440) is a pan-AKT inhibitor that targets all three isoforms (AKT1, AKT2, AKT3) with comparable potency. Biochemical assays demonstrate uniform isoform inhibition, exhibiting IC50 values of 5–18 nmol/L across isoforms [4] [8]. This broad activity is critical due to functional redundancy among AKT isoforms in oncogenic signaling. Kinetics studies confirm dose-dependent suppression of phosphorylated AKT (pAKT) in cellular models, with significant pathway inhibition observed within 1 hour of treatment [5]. The inhibitor achieves high kinase selectivity, showing >100-fold specificity over related kinases (e.g., protein kinase A) and minimal off-target effects [4].

Table 1: Akt Isoform Inhibition Profile of Ipatasertib

IsoformIC50 (nmol/L)Cellular Function
AKT15Cell survival, growth
AKT218Glucose metabolism
AKT38Brain-specific growth

Data compiled from Lin et al. (2013) and phase I clinical study reports [4] [8]

The structural basis for this pan-isoform inhibition lies in ipatasertib's binding to the conserved ATP-pocket of activated AKT. Molecular modeling reveals critical interactions with the catalytic domain's Asp274 residue, which remains consistent across isoforms [4]. This conserved binding mechanism underpins its equipotent activity against all AKT isoforms.

ATP-Competitive Targeting of Phosphorylated Akt (pAKT)

Ipatasertib functions as a selective ATP-competitive inhibitor that preferentially targets the activated, phosphorylated conformation of AKT (pAKT). Unlike allosteric inhibitors, ipatasertib binds the PH-out conformation of AKT that occurs after phosphorylation at Thr308 and Ser473 residues [4]. This conformational change exposes the ATP-binding pocket, enabling high-affinity interaction with ipatasertib. The compound demonstrates >600-fold selectivity for pAKT over non-phosphorylated AKT, enabling precise targeting of hyperactivated AKT in malignant cells [4].

Key binding interactions involve:

  • Hydrogen bonding with the hinge region residue Ala230
  • Hydrophobic interactions with the gatekeeper residue Met227
  • Specific positioning within the hydrophobic pocket formed by Leu264 and Val270 [4]

Table 2: Cellular Potency Against Activated AKT

Cell ModelpAKT EC50 (μM)Exposure Time
PTEN-null melanoma0.322 hours
PIK3CA-mutant breast cancer0.412 hours
KRAS/PIK3CA-mutant colon cancer1.582 hours

Data from phase I pharmacodynamic analysis [4]

This mechanistic approach allows ipatasertib to exploit the differential activation state of AKT in cancer cells versus normal cells. Tumors with PI3K/AKT pathway alterations (PTEN loss, PIK3CA mutations) exhibit significantly higher pAKT levels, creating a therapeutic window for selective targeting [4] [5].

Downstream Modulation of PI3K/Akt/mTOR Signaling Nodes

Ipatasertib exerts profound effects on downstream effectors of the PI3K/AKT/mTOR cascade. Treatment rapidly suppresses phosphorylation of:

  • PRAS40 (Thr246): An AKT substrate and mTORC1 regulator
  • GSK3β (Ser9): A critical kinase in cellular metabolism and proliferation
  • TSC2 (Thr1462): A negative regulator of mTORC1 signaling
  • mTOR complex substrates: Including 4E-BP1 and S6K [4] [5]

In tumor biopsies from phase I trials, ipatasertib treatment (≥200 mg daily) resulted in:

  • >70% reduction in pPRAS40 levels
  • 60-80% suppression of pGSK3β
  • Dose-dependent decrease in pmTOR and pS6 [4]

Concomitant with substrate inhibition, ipatasertib activates pro-apoptotic transcription factors:

  • FoxO3a activation: By blocking AKT-mediated phosphorylation (Ser253), ipatasertib promotes FoxO3a nuclear translocation. FoxO3a then directly binds the PUMA promoter, inducing this pro-apoptotic Bcl-2 protein [5].
  • NF-κB pathway modulation: Ipatasertib increases phosphorylation of p65 (RelA), enabling NF-κB nuclear translocation and direct binding to the PUMA promoter. This represents a secondary apoptosis induction mechanism [5].

Table 3: Downstream Biomarker Modulation in Clinical Biopsies

BiomarkerReduction vs. BaselineTime to EffectFunctional Consequence
pPRAS40 (Thr246)70-90%2-4 hoursmTORC1 activation
pGSK3β (Ser9)60-80%2-4 hoursβ-catenin stabilization
pS6 (Ser240/244)50-70%4-8 hoursProtein synthesis inhibition
FoxO3a nuclear localization3.5-fold increase4 hoursPUMA transcription

Data from paired tumor biopsies in first-in-human trial [4] [5]

Notably, this downstream modulation occurs independently of p53 status. In p53-mutant and p53-null colon cancer models, ipatasertib still induces robust PUMA upregulation and Bax-mediated apoptosis via FoxO3a and NF-κB activation [5]. The compound also disrupts negative feedback loops in the PI3K pathway, where mTORC1 inhibition typically reactivates upstream signaling. By targeting AKT directly, ipatasertib prevents this compensatory pathway reactivation [4].

Preclinical Characterization of Substrate-Specific Inhibition

In vitro characterization across 100+ cancer cell lines revealed differential sensitivity based on molecular context. Cell lines with PTEN loss or PIK3CA mutations showed significantly lower IC50 values (mean 3.8 ± 0.73 μmol/L) compared to those without these alterations (mean 7.4 ± 0.46 μmol/L; P<0.0001) [4]. The compound demonstrated particularly potent activity in:

  • PTEN-null models: 60-80% growth inhibition at 1 μM
  • PIK3CA-mutant models: 50-70% growth inhibition at 1 μM
  • Dual-altered models: Enhanced efficacy with PTEN loss + PIK3CA mutation [4]

Table 4: Preclinical Efficacy in Select Tumor Models

Model TypeGenetic AlterationIC50/TGIKey Biomarker Changes
Melanoma xenograftPTEN-null97% TGI↓pAKT(S473), ↓pPRAS40, ↑cleaved caspase-3
Breast cancer PDXPIK3CA H1047R89% TGI↓pGSK3β, ↓Ki67, ↑PUMA
Colon cancer xenograftKRASG13D/PIK3CAH1047R44% TGILimited pS6 reduction
Endometrial cancer (HEC-1A)PTEN loss2.1 μM IC50G1 arrest, ↓cyclin D1, ↑p27
Uterine serous carcinomaPI3K/AKT alterations3.8 μM IC50↓Snail, ↓Slug, ↓N-cadherin

TGI = Tumor Growth Inhibition; Data compiled from multiple preclinical studies [2] [4] [5]

Mechanistically, ipatasertib induces mitochondrial apoptosis through PUMA-dependent Bax activation. In colon cancer models, this occurred via:

  • FoxO3a-mediated PUMA induction: Primary transcriptional activation pathway
  • NF-κB-mediated PUMA induction: Secondary pathway contributing to apoptosis [5]

The compound also demonstrates synergistic interactions with cytotoxic agents:

  • Paclitaxel: Bliss synergy scores of 0.2-0.4 in endometrial and uterine serous carcinoma models through enhanced caspase-3 cleavage and microtubule disruption [2] [6]
  • DNA-damaging agents: Enhanced γH2AX expression in combination studies [6]

In vivo, ipatasertib significantly suppressed tumor growth in multiple xenograft models:

  • PIK3CA-mutant breast cancer: 89% tumor growth inhibition at 75 mg/kg/day
  • PTEN-null prostate cancer: 92% inhibition of metastasis formation
  • Endometrial cancer: 60-70% reduction in tumor volume with concomitant decrease in Ki67 and pS6 [4] [6]

These preclinical findings establish ipatasertib as a mechanistically distinct AKT inhibitor with particular utility in tumors harboring PI3K/AKT pathway activation, either as monotherapy or in rational combination regimens.

Properties

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
GDC-0068
GDC0068
ipataserti

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.